molecular formula C18H18ClN3O2 B4197431 2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B4197431
M. Wt: 343.8 g/mol
InChI Key: VARFAHJSFDAJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves the inhibition of various enzymes and proteins involved in cellular processes. Specifically, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide are primarily related to its mechanism of action. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various viruses and bacteria. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide in lab experiments include its ability to inhibit the growth of cancer cells and various viruses and bacteria. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the development of new synthesis methods and modifications of the compound may lead to the discovery of more potent and selective derivatives.

Scientific Research Applications

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antiviral and antibacterial agent.

properties

IUPAC Name

2-chloro-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-3-21-15-10-9-12(11-16(15)22(4-2)18(21)24)20-17(23)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARFAHJSFDAJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.